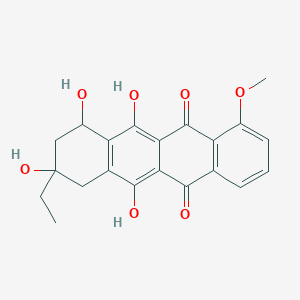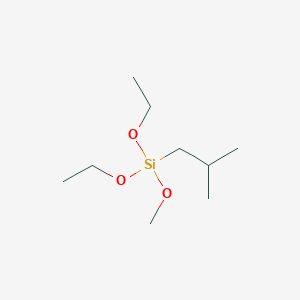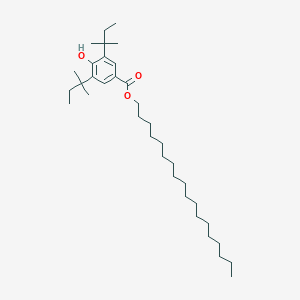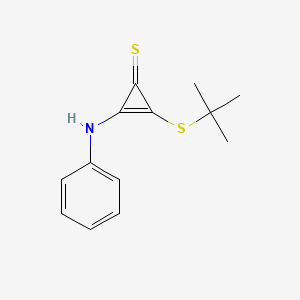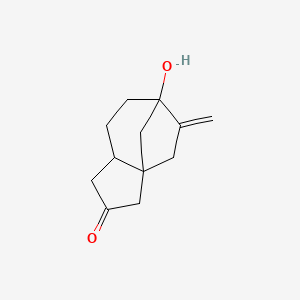
Dehydroserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroserine is a non-coded amino acid characterized by the presence of a carbon-carbon double bond between the alpha and beta carbon atoms of the serine molecule. This structural feature imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research. This compound is often found in peptides and proteins, where it can play a role in biological processes and exhibit distinct bioactivities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydroserine can be synthesized through the dehydration of serine or its derivatives. One common method involves the use of strong bases, such as sodium hydroxide, to induce the elimination of water from serine, resulting in the formation of this compound . Another approach involves the use of dehydrating agents like phosphorus oxychloride or thionyl chloride under controlled conditions to achieve the desired transformation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of this compound. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydroserine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Serine or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Dehydroserine is part of a broader class of dehydroamino acids, which includes compounds like dehydroalanine and dehydrobutyrine. These compounds share the common feature of a carbon-carbon double bond but differ in their side chains and specific chemical properties . Compared to dehydroalanine, this compound has a hydroxyl group, which can influence its reactivity and interactions with other molecules . Dehydrobutyrine, on the other hand, has a longer side chain, which can affect its conformational properties and biological activity .
Vergleich Mit ähnlichen Verbindungen
- Dehydroalanine
- Dehydrobutyrine
- Dehydrovaline
Eigenschaften
CAS-Nummer |
66320-39-6 |
|---|---|
Molekularformel |
C3H5NO3 |
Molekulargewicht |
103.08 g/mol |
IUPAC-Name |
(Z)-2-amino-3-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1,5H,4H2,(H,6,7)/b2-1- |
InChI-Schlüssel |
WHJXQGXBUYGBMM-UPHRSURJSA-N |
Isomerische SMILES |
C(=C(/C(=O)O)\N)\O |
Kanonische SMILES |
C(=C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




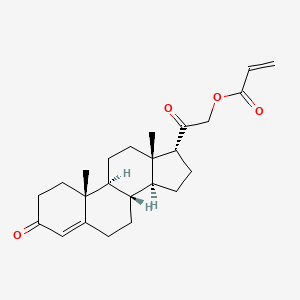
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
